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Compound of Interest

Compound Name: 4-Chloro-2,6-difluoroanisole

Cat. No.: B179022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2,6-difluoroanisole, a key intermediate in various synthetic applications. Due to the
limited availability of a complete public dataset for this specific molecule, this guide combines
available information with predicted spectroscopic values based on analogous compounds. It
also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for
researchers.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 4-Chloro-
2,6-difluoroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted chemical shifts for 4-Chloro-2,6-difluoroanisole are based on the analysis of
substituent effects on similar aromatic compounds.

Table 1: Predicted *H NMR Data for 4-Chloro-2,6-difluoroanisole
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Predicted Coupling

Signal Chemical Shift  Multiplicity Constant (J, Assighment
(3, ppm) Hz)

1 70-7.2 Triplet (t) ~8-10 Ar-H

2 39-41 Singlet (s) - -OCHs

Table 2: Predicted 3C NMR Data for 4-Chloro-2,6-difluoroanisole

Predicted Chemical Shift

Signal Assignment
(3, ppm)

1 155 - 160 (d, YJCF) C-F

2 130 - 135 C-Cl

3 115 - 120 (d, 2JCF) C-H

4 110 - 115 C-OCHs

5 55 - 60 -OCHs

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table lists the expected characteristic absorption bands for 4-Chloro-2,6-difluoroanisole.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2,6-difluoroanisole
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCHs3)
1600 - 1450 Strong Aromatic C=C Stretch

1250 - 1200 Strong Aryl-O Stretch (Asymmetric)
1050 - 1000 Strong Aryl-O Stretch (Symmetric)
1200 - 1000 Strong C-F Stretch

800 - 600 Strong C-CI Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular formula for 4-Chloro-2,6-difluoroanisole is C7HsCIF20, with a
molecular weight of 178.56 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2,6-difluoroanisole

m/z Relative Intensity (%) Assignment

[M]*, [M+2]* (due to 35CI/37Cl

178/180 ~3:1 sotopes)

163/165 Variable [M - CHs]*
135/137 Variable [M - CHs - COJ*
107 Variable [M-CHs-CO-F]*

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for
substituted anisoles like 4-Chloro-2,6-difluoroanisole.

NMR Spectroscopy
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e Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls, Acetone-de, DMSO-ds) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

o Data Acquisition:
o Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o For 'H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a
good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is typically used.

IR Spectroscopy

e Sample Preparation:
o For liquid samples, a small drop can be placed between two KBr plates.

o For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample
with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

o Data Acquisition:

o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically
over a range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
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o Data Acquisition:
o Acquire the mass spectrum using electron ionization (El) at a standard energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
synthesized compound like 4-Chloro-2,6-difluoroanisole.
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A logical workflow for the synthesis and spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2,6-difluoroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179022#4-chloro-2-6-difluoroanisole-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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